molecular formula C9H6Br2O B162297 2,5-Dibromo-2,3-dihydro-1H-inden-1-one CAS No. 127425-72-3

2,5-Dibromo-2,3-dihydro-1H-inden-1-one

Cat. No.: B162297
CAS No.: 127425-72-3
M. Wt: 289.95 g/mol
InChI Key: RZDQRKLWYPCSRP-UHFFFAOYSA-N
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Description

2,5-Dibromo-2,3-dihydro-1H-inden-1-one: is a brominated derivative of indanone, characterized by the presence of two bromine atoms at the 2 and 5 positions of the indanone ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,3-dihydro-1H-inden-1-one. A common method includes the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2,5-Dibromo-2,3-dihydro-1H-inden-1-one is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an anticancer and antiviral agent. It serves as a precursor for the synthesis of bioactive molecules that target specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials. Its brominated structure imparts desirable properties such as flame retardancy, making it useful in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-2,3-dihydro-1H-inden-1-one in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its binding affinity to these targets, leading to inhibition or modulation of specific biochemical pathways. This compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes .

Comparison with Similar Compounds

Uniqueness: 2,5-Dibromo-2,3-dihydro-1H-inden-1-one is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its reactivity and ability to undergo various chemical transformations make it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

2,5-dibromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDQRKLWYPCSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C1C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628825
Record name 2,5-Dibromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127425-72-3
Record name 2,5-Dibromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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